molecular formula C18H17N3OS3 B4580234 N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide

N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide

Cat. No. B4580234
M. Wt: 387.5 g/mol
InChI Key: HGBABAJHOQNWTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes, combining specific reactants under controlled conditions to achieve the desired chemical structure. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through reactions characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, highlighting the complexity and precision required in synthesizing such compounds (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single crystal X-ray diffraction data. The structure is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide revealed its stabilization by hydrogen bonds and π···π interactions, offering insights into its molecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds with other chemicals can lead to the formation of new compounds with novel properties. The synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation from N-(hetero)arylthioamides is a testament to the diverse reactivity and potential applications of these compounds (Qian et al., 2017).

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of benzamide derivatives and thiophene compounds has been explored for creating diverse chemical structures with potential applications in pharmaceuticals and materials science. For example, research has delved into the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, highlighting methodologies for creating complex molecules that could be pivotal in drug design and materials engineering (Baheti, Kapratwar, & Kuberkar, 2002).

Photochemical Applications

Research on diarylethenes, including those with benzothiophene and thiophene rings, emphasizes their photochromic properties, which are essential for developing advanced materials for optoelectronic devices and information storage. The study by Uchida et al. (1998) on reversible photocyclization of maleimide derivatives underscores the importance of structural variations in affecting the optical properties, which could inform the design of novel photoresponsive materials based on benzamide derivatives (Uchida, Kido, Yamaguchi, & Irie, 1998).

Corrosion Inhibition

Benzothiazole derivatives have shown promise as corrosion inhibitors, indicating potential applications of related benzamide compounds in protecting metals. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated high efficiency in preventing steel corrosion, suggesting that similar benzamide compounds could be tailored for corrosion protection in industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antitumor and Anticancer Activity

The exploration of benzamide derivatives in antitumor and anticancer research highlights their potential therapeutic applications. Synthesis of pro-apoptotic indapamide derivatives as anticancer agents demonstrates the capacity of these compounds to inhibit cancer cell growth, suggesting that similar research could explore the antitumor capabilities of N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide derivatives (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Chemical Sensing

The use of benzamide derivatives in chemical sensing, particularly for detecting ions or molecules, has been investigated. Younes et al. (2020) explored N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, indicating that structurally related compounds could serve as sensors with high specificity and sensitivity (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

properties

IUPAC Name

N-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS3/c1-18(2)8-12-13(9-19)16(25-14(12)10-24-18)21-17(23)20-15(22)11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBABAJHOQNWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CS1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide

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